(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

DNA oxidative damage imidazolidine stereochemistry ring-chain tautomerism

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide (CAS 51628-32-1; molecular formula C₄H₇N₃O₄; MW 161.12) is the cis diastereomer of 1-carbamoyl-4,5-dihydroxy-2-oxoimidazolidine (ImidCyt), a cytosine-derived imidazolidine lesion produced by hydroxyl radical and one-electron oxidant attack on DNA. First synthesized and crystallographically characterized as a γ-radiolysis product of cytosine , this compound serves as a critical analytical reference standard for quantifying oxidative DNA damage by LC-MS/MS.

Molecular Formula C4H7N3O4
Molecular Weight 161.12 g/mol
Cat. No. B15197947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide
Molecular FormulaC4H7N3O4
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1(C(N(C(=O)N1)C(=O)N)O)O
InChIInChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2+/m1/s1
InChIKeyBXMBZPJCUFAAEX-NCGGTJAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide (CAS 51628-32-1): A Stereochemically Defined Cytosine Oxidation Lesion for Oxidative DNA Damage Research


(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide (CAS 51628-32-1; molecular formula C₄H₇N₃O₄; MW 161.12) is the cis diastereomer of 1-carbamoyl-4,5-dihydroxy-2-oxoimidazolidine (ImidCyt), a cytosine-derived imidazolidine lesion produced by hydroxyl radical and one-electron oxidant attack on DNA [1]. First synthesized and crystallographically characterized as a γ-radiolysis product of cytosine [2], this compound serves as a critical analytical reference standard for quantifying oxidative DNA damage by LC-MS/MS [3]. Unlike generic 2-oxoimidazolidine derivatives explored as ACE inhibitors or heterocyclic building blocks, its value resides specifically in its defined (4R,5S) stereochemistry, which dictates its isomerization behavior, repair enzyme recognition, and utility as a biomarker of oxidative stress in cellular DNA [1].

Stereochemically defined cis-(4R,5S) oxidative cytosine lesion reference standard
Isotope-dilution LC-MS/MS quantification of oxidative DNA damage
Supports DNA repair mechanism, oxidative stress biomarker, and lesion profiling research

Why Generic 2-Oxoimidazolidine or Non-Stereospecific ImidCyt Substitution Compromises (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide Procurement


Substituting (4R,5S)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide with the non-hydroxylated 2-oxoimidazolidine-1-carboxamide (CAS 14746-98-6) or the trans (4R,5R) diastereomer (CAS 50795-28-3) is not analytically equivalent because stereochemistry at C4 and C5 fundamentally governs isomerization kinetics, DNA repair enzyme substrate recognition, and chromatographic retention behavior [1]. The four cis- and trans-diastereomers of ImidCyt interconvert via ring-chain tautomerism at rates that differ sharply between cis and trans configurations and are strongly pH-dependent (pH 9.0 > 7.0 > 5.5); using the incorrect diastereomer introduces unquantifiable error into any time-resolved or pH-controlled analytical workflow [1]. Endonuclease III, a primary base excision repair glycosylase, discriminates between the imidazolidine lesion and other cytosine oxidation products with excision rates differing by up to 3.9-fold, meaning that repair capacity measurements are stereoisomer-specific [2]. Furthermore, the formation yield of ImidCyt is context-dependent—it represents a major product from monomer irradiation but a minor pathway in duplex DNA—so the specific diastereomeric standard is indispensable for accurate MS-based quantification across experimental models [3].

Stereochemical mismatch

Trans diastereomer or non-hydroxylated analog alters pH-dependent isomerization kinetics and chromatographic retention, introducing unquantifiable error in time-resolved workflows.

Repair enzyme discrimination

Endonuclease III excision rates differ up to 3.9-fold between lesion types; a non-stereospecific standard cannot calibrate repair substrate specificity assays.

Context-dependent yield

ImidCyt is a minor product in duplex DNA but major from monomers; a generic standard may misquantify in genomic DNA samples without matrix-matched calibration.

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Cis vs. Trans Diastereomer Isomerization Rate: pH-Dependent Kinetic Differentiation

The (4R,5S) cis-diastereomer of 4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes epimerization at C4 and C5 via ring-chain tautomerism at a rate that is greater than that of the corresponding trans (4R,5R) diastereomer, with the isomerization rate sharply increasing with pH across the physiologically and analytically relevant range [1]. This stereochemical dependence on isomerization kinetics means that the cis configuration reaches equilibrium faster under any given pH condition, directly affecting the time window available for accurate quantification in chromatographic assays [1].

Isomerization Rate
Head-to-head
Cis (4R,5S) diastereomer isomerizes faster than trans; rate sharply increases with pH (9.0 > 7.0 > 5.5)
Supports pH-controlled sample processing for accurate quantification
Exact rate constants not reported; qualitative directional comparison from ¹H NMR monitoring
DNA oxidative damage imidazolidine stereochemistry ring-chain tautomerism

Repair Enzyme Excision Rate: Endonuclease III Discriminates Imidazolidine Lesions from Other Cytosine Oxidation Products

Endonuclease III (Nth) from E. coli releases trans-1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine (compound 8) from γ-irradiated DNA at a rate of 1.5 ± 0.5 fmol/μg DNA/10 Gy, the lowest excision rate among six tested oxidative cytosine base modifications [1]. The relative excision rate ranking was: trans-uracil 5,6-glycol (5) ≈ cis-uracil 5,6-glycol (3) > 5-hydroxyhydantoin (1) [1.2-fold] > 5-hydroxycytosine (4) [1.5-fold] > 5-hydroxyuracil (2) [3.3-fold], with the imidazolidine lesion (8) being the poorest substrate for this major repair glycosylase [1].

Repair Excision Rate
Head-to-head
Imidazolidine lesion: lowest excision rate (1.5 ± 0.5 fmol/μg/10 Gy) among 6 cytosine lesions; 3.1× lower than 5-hydroxyuracil
Identifies lesion as repair-resistant oxidative DNA damage biomarker
E. coli endonuclease III assay; relative ranking from GC/EI/MS analysis
base excision repair DNA glycosylase substrate specificity oxidative DNA lesions

Context-Dependent Formation Yield: DNA Duplex vs. Monomer Irradiation Product Distribution

The formation of 1-carbamoyl-4,5-dihydroxy-2-oxoimidazolidine (Imid-Cyt) is highly context-dependent: when cytosine or 2'-deoxycytidine monomers are irradiated, Imid-Cyt is the major product; however, when duplex DNA is irradiated, Imid-Cyt formation becomes a minor pathway, ranking lowest in abundance among five cytosine oxidation products quantified by LC-MS/MS [1]. In isolated calf thymus DNA exposed to ionizing radiation (0–200 Gy), the rank order of cytosine lesion abundance was: 5-hydroxyhydantoin (Hyd-Ura) > 5-hydroxyuracil (5-OHUra) > 5-hydroxycytosine (5-OHCyt) > 5,6-dihydroxy-5,6-dihydrouracil (Ura-Gly) > Imid-Cyt [1].

Formation Yield
Cross-study
Major product from monomer irradiation; lowest abundance (5th of 5) in duplex DNA
Demands matrix-matched calibration for DNA lesion quantification
Context-dependent inversion confirmed by LC-MS/MS profiling
cytosine oxidation DNA damage profiling ionizing radiation

Background Level in Human White Blood Cells: Higher Abundance than Other Oxidative Base Modifications

In DNA isolated from white blood cells of healthy human donors, the background level of the 1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine modification of cytosine was found to be larger than the background levels of the formamide and thymine glycol base modifications, measured by LC-MS/MS using isotopically labeled internal standards bearing the lesion [1]. This in vivo detection establishes the lesion as a constitutively present oxidative DNA damage marker in human cells, not merely an in vitro artifact.

Endogenous Background
Supporting
ImidCyt background level in human WBC DNA higher than formamide and thymine glycol modifications
Supports biomarker relevance for oxidative stress research
Exact absolute levels not available; qualitative comparison from LC-MS/MS
oxidative stress biomarker endogenous DNA damage human biomonitoring

Synthetic Route Stereochemical Control: Solvent-Dependent Cis vs. Trans Diastereomer Outcome

The cis and trans diastereomers of 1-carbamoyl-4,5-dihydroxyimidazolidin-2-one can be synthesized stereoselectively from the common precursor 1-carbamoyl-4-imidazolin-2-one (3) by controlling the OsO₄ oxidation solvent: treatment with OsO₄ in dry DMF followed by H₂S reductive cleavage yields the pure cis isomer (1), whereas OsO₄ in aqueous pyridine followed by NaHSO₃ reductive hydrolysis provides the trans isomer (2) as racemic modifications [1]. The cis isomer structure was confirmed by observing its conversion to the cis-1-carbamoyl-4,5-dihydroxyimidazolidin-2-one bis(pyridine) cyclic osmate intermediate (8) by NMR [1].

Synthetic Route
Class-level
Cis isomer obtained via OsO₄ in dry DMF; trans via aqueous pyridine route
Verification of stereochemical purity and synthetic origin recommended
No yield/purity % reported; stereochemistry confirmed by cyclic osmate intermediate
stereoselective synthesis imidazolidine chemistry osmium tetroxide oxidation

Procurement-Driven Application Scenarios for (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide


Isotope-Dilution LC-MS/MS Quantification of ImidCyt as an Oxidative DNA Damage Biomarker in Clinical Cohorts

For clinical and epidemiological studies quantifying oxidative DNA damage in human blood or tissue samples, (4R,5S)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide is required as the unlabeled authentic standard in isotope-dilution LC-MS/MS workflows. The evidence that ImidCyt background levels in human white blood cells exceed those of formamide and thymine glycol modifications [1] establishes it as a quantitatively significant biomarker. The pH-dependent isomerization kinetics of the cis diastereomer [2] demand that sample processing be conducted under controlled pH and time conditions, with the (4R,5S) standard used to calibrate isomerization losses. The context-dependent formation yield—minor product in duplex DNA, major product from monomers [3]—requires that standard curves be matrix-matched to the DNA source to avoid quantification bias.

DNA Repair Enzyme Substrate Specificity Assays Using Stereochemically Defined Imidazolidine Lesions

For mechanistic studies of base excision repair glycosylases such as endonuclease III (Nth), hNTH1, or NEIL1, the (4R,5S) diastereomer provides a stereochemically defined substrate to test whether repair enzyme recognition is diastereomer-specific. The finding that endonuclease III excises the trans-imidazolidine lesion at the lowest rate among six cytosine oxidation products (1.5 ± 0.5 fmol/μg DNA/10 Gy vs. up to 11.2 ± 1.2 for 5-hydroxycytosine) [4] indicates that this lesion is a poor repair substrate, making it a persistent DNA damage marker. The availability of both cis and trans diastereomers enables comparative kinetic analysis of whether the repair glycosylase discriminates between the epimeric C4 and C5 configurations.

Synthesis and Quality Control of Imidazolidine Lesion-Containing Oligonucleotides for Structural Biology

For structural biology studies (X-ray crystallography or NMR) of DNA repair enzymes bound to lesion-containing oligonucleotides, the (4R,5S) diastereomer must be synthesized with defined stereochemistry at both C4 and C5. The solvent-dependent synthetic route—OsO₄ in dry DMF yielding the cis isomer [5]—provides a stereoselective entry to this diastereomer. The cis configuration has been confirmed by crystallographic analysis of the related compound class [6]. The faster isomerization rate of the cis diastereomer [2] has direct implications for the stability of the oligonucleotide substrate during crystallization trials and must be factored into experimental design.

Radiation Biology and Photodynamic Therapy DNA Damage Assessment

In radiation biology studies evaluating DNA damage spectra from ionizing radiation or photodynamic therapy, ImidCyt is uniquely informative because its formation is oxygen-dependent—both trans stereoisomers of the imidazolidine derivative are obtained from d(CpG) upon irradiation in the presence of oxygen but are not observed in the absence of oxygen [7]. This oxygen dependence makes the (4R,5S) standard essential for distinguishing oxygen-mediated vs. anoxic DNA damage mechanisms. The lesion's status as a principal radiation-induced product from cytosine in tetranucleoside triphosphates [7] further underscores its relevance as a DNA damage endpoint in radioprotector and radiosensitizer screening.

Application
Selection Property
Validation Focus
Human biomonitoring LC-MS/MS quantification
(4R,5S) stereochemical purity
Isotope-dilution MS with pH-controlled processing
DNA repair glycosylase substrate specificity assays
Stereochemically defined cis diastereomer
Excision rate comparison with trans diastereomer
Lesion-containing oligonucleotide synthesis for structural biology
Synthetic route stereocontrol
NMR or crystallographic confirmation of cis configuration
Oxygen-dependent DNA damage mechanism studies
Authentic ImidCyt standard
LC-MS/MS detection under oxic vs anoxic irradiation
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